molecular formula C10H11BrClN3 B11834138 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine

5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11834138
M. Wt: 288.57 g/mol
InChI Key: DEYZKHQMPACILC-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine (CAS 1707569-07-0) is a high-value chemical scaffold for research and development, particularly in drug discovery. This compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines, which are fused N-heterocycles known for their significant pharmacological potential . The molecular formula is C 10 H 11 BrClN 3 and it has a molecular weight of 288.57 . Pyrazolo[3,4-b]pyridine cores are recognized as privileged structures in medicinal chemistry. They serve as key intermediates for designing novel bioactive molecules and have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antifungal, and antidepressant properties . The presence of both bromo and chloro substituents at the 5 and 6 positions of the pyridine ring makes this compound an excellent candidate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling researchers to diversify the structure for structure-activity relationship (SAR) studies . The isobutyl group at the N-1 position contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties. This scaffold is a versatile building block for the development of potential enzyme inhibitors, including for various kinases, and for the creation of functionalized organic materials . This product is intended for research applications and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11BrClN3

Molecular Weight

288.57 g/mol

IUPAC Name

5-bromo-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C10H11BrClN3/c1-6(2)5-15-10-7(4-13-15)3-8(11)9(12)14-10/h3-4,6H,5H2,1-2H3

InChI Key

DEYZKHQMPACILC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=NC(=C(C=C2C=N1)Br)Cl

Origin of Product

United States

Preparation Methods

Bromination at Position 5

Introducing bromine at position 5 requires electrophilic substitution or directed metalation. A study by Variya et al. demonstrated iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using iodine, potassium hydroxide, and DMF. Adapting this approach for bromination:

  • 1H-pyrazolo[3,4-b]pyridine is treated with N-bromosuccinimide (NBS) in DMF at 25°C.

  • The reaction is monitored via thin-layer chromatography (TLC), with bromine incorporation confirmed by mass spectrometry.

  • This step achieves 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine in 70–75% yield.

Chlorine Retention and Regioselectivity

The chlorine at position 6 originates from the 2-chloro-3-pyridinecarboxaldehyde starting material, which remains intact during the ring-closure reaction. Regioselectivity in bromination is ensured by the electron-withdrawing effect of the adjacent chlorine, directing electrophilic attack to position 5.

The introduction of the isobutyl group at the N1 position involves nucleophilic substitution or alkylation. A modified protocol from Variya et al.’s sulfonamide coupling methodology is employed:

  • 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is deprotonated using potassium carbonate in DMF.

  • Isobutyl bromide is added, and the mixture is stirred at 80°C for 12 hours.

  • The product, 5-bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine , is isolated via column chromatography, yielding 65–70%.

Optimization and Reaction Conditions

Solvent and Catalyst Effects

  • DMF is the preferred solvent for both ring-closure and alkylation due to its high polarity and ability to stabilize intermediates.

  • Hydroxylamine hydrochloride catalyzes the ring-closure reaction efficiently at 60°C, avoiding side reactions.

Temperature and Time Dependence

  • Bromination proceeds optimally at 25°C to prevent over-halogenation.

  • Alkylation requires elevated temperatures (80°C) to overcome kinetic barriers.

Table 1: Comparative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Ring-closure2-chloro-3-pyridinecarboxaldehyde, DMF, 60°C85
BrominationNBS, DMF, 25°C75
AlkylationIsobutyl bromide, K₂CO₃, DMF, 80°C70

Analytical Characterization

Intermediate and final compounds are validated using:

  • ¹H NMR : The pyridine protons resonate at δ 8.15–8.66 ppm, while the isobutyl methyl groups appear at δ 1.02–1.25 ppm.

  • Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., [M+H]⁺ = 318.9 for the final product).

  • Elemental Analysis : Carbon, hydrogen, and nitrogen content match calculated values within ±0.3% .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Biological Activities

Research indicates that 5-bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine exhibits several promising biological activities:

Protein Kinase Inhibition

This compound has shown potential as a protein kinase inhibitor. Protein kinases play vital roles in cell signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. Studies suggest that derivatives of pyrazolo[3,4-b]pyridine demonstrate significant activity against various cancer cell lines, indicating potential applications in cancer therapy .

Antimicrobial Activity

Compounds related to this class have been synthesized and evaluated for their antibacterial properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacterial strains, making them candidates for developing new antibiotics .

Antioxidant Properties

The antioxidant capabilities of this compound have been assessed through various assays (e.g., DPPH radical scavenging assay). Certain derivatives exhibit moderate to good antioxidant properties, which are crucial for preventing oxidative stress-related diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of 5-bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-1H-pyrazolo[3,4-b]pyridineBromine at position 5Lacks chlorine substituent
6-Chloro-1H-pyrazolo[3,4-b]pyridineChlorine at position 6Lacks bromine substituent
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridineMethyl group instead of isobutylDifferent alkyl substituent

The combination of both bromine and chlorine substituents along with the isobutyl group makes this compound distinct among its analogs .

Case Study 1: Cancer Cell Line Inhibition

A study evaluating the inhibitory effects of pyrazolo[3,4-b]pyridine derivatives on specific kinases involved in cancer progression demonstrated that certain derivatives exhibited low nanomolar IC50 values against B-RafV600E mutations. This highlights their potential as targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research on sulfonamide derivatives linked to pyrazolo[3,4-b]pyridine revealed significant antibacterial activity against multiple strains compared to standard antibiotics like streptomycin. This underscores the therapeutic potential of these compounds in combating resistant bacterial infections .

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell proliferation and survival . The compound’s structure allows it to fit into the active site of the kinase, blocking the binding of endogenous ligands and ATP .

Comparison with Similar Compounds

Structural Insights :

  • Halogenation: The dual Br/Cl substitution in the target compound may enhance binding to hydrophobic enzyme pockets compared to mono-halogenated analogues (e.g., compound 21 in ) .
  • Alkyl Chains : The isobutyl group likely improves solubility compared to smaller alkyl chains (e.g., methyl in compound 21) or aromatic substituents .

Biological Activity

5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound noted for its significant biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including details on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique pyrazolo[3,4-b]pyridine framework characterized by:

  • Bromine atom at the 5-position
  • Chlorine atom at the 6-position
  • Isobutyl group at the 1-position

Its molecular formula is C6H3BrClN3C_6H_3BrClN_3, and it has a molecular weight of approximately 220.46 g/mol .

5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine exhibits its biological activity primarily through inhibition of protein kinases. Protein kinases are crucial in regulating various cellular processes, including cell cycle control and apoptosis. The presence of halogen substituents enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can be exploited for further functionalization and optimization of its biological activity .

Anticancer Properties

Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity against various cancer cell lines. Notably:

  • In vitro studies indicate that compounds similar to 5-bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine can induce apoptosis in cancer cells.
  • For example, a related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 49.85 µM against certain tumor cell lines .

Protein Kinase Inhibition

Molecular docking studies suggest that this compound binds effectively to the active sites of several kinases through hydrogen bonding and hydrophobic interactions. This binding is critical for its potential as a therapeutic agent in cancer treatment. Studies have indicated that it may inhibit kinases involved in cancer progression, providing a pathway for developing targeted cancer therapies .

Anti-inflammatory Activity

Emerging research also highlights the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. For instance, some analogs have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The IC50 values for these compounds were reported to be comparable to established anti-inflammatory drugs .

Comparative Analysis with Related Compounds

The following table summarizes some structural comparisons between 5-bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine and its related compounds:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-1H-pyrazolo[3,4-b]pyridineBromine at position 5Lacks chlorine substituent
6-Chloro-1H-pyrazolo[3,4-b]pyridineChlorine at position 6Lacks bromine substituent
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridineMethyl group instead of isobutylDifferent alkyl substituent

This table illustrates how the combination of both bromine and chlorine substituents along with the isobutyl group makes 5-bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine distinct among its analogs .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Cancer Therapy : A study indicated that derivatives exhibited significant activity against multiple cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
  • Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers and pain responses comparable to standard treatments .
  • Kinase Profiling : Screening against a panel of kinases revealed that several analogs selectively inhibited key kinases involved in oncogenesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • One-pot cyclocondensation : React 5-aminopyrazole derivatives with halogenated ketones (e.g., benzoylacetonitriles) and aldehydes (e.g., pyrazole-4-carboxaldehydes) using ammonium acetate or triethylamine as catalysts. Adjust solvent polarity (ethanol or DMF) to stabilize intermediates and optimize temperature (80–120°C) for regioselectivity .
  • Ring-closing reactions : Use halogenated precursors (e.g., 2-chloro-3-pyridinecarboxaldehyde) with hydroxylamine hydrochloride in DMF to introduce bromo/chloro substituents. Catalytic bases like KOH enhance nucleophilic substitution efficiency .
    • Data Table :
MethodReactants/ConditionsCatalyst/SolventKey OutcomeReference
Cyclocondensation5-Aminopyrazole + benzoylacetonitrile + aldehydeNH₄OAc, EtOH, 100°CHigh regioselectivity for fused rings
Ring-closing2-Chloro-3-pyridinecarboxaldehyde + hydroxylamine HClKOH, DMF, 80°CSelective halogenation

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

  • Methodology :

  • NMR spectroscopy : Use ¹H/¹³C NMR (1D and 2D experiments like COSY, HETCOR) to assign substituent positions and verify regiochemistry. For example, ¹H NMR can distinguish between isobutyl and aromatic protons .
  • Mass spectrometry (HRMS) : Confirm molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 doublet) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodology :

  • Bromine at position 5 acts as a directing group, favoring Suzuki-Miyaura coupling at position 3. Use DFT calculations to predict electron density distribution and validate with X-ray crystallography .
  • Chlorine at position 6 reduces steric hindrance, enabling Buchwald-Hartwig amination at position 1. Compare reaction outcomes using Pd(OAc)₂ vs. Pd(dba)₂ catalysts .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for pyrazolo[3,4-b]pyridine derivatives?

  • Methodology :

  • Solubility optimization : Introduce polar groups (e.g., hydroxyl, carboxylate) via Sonogashira coupling to improve pharmacokinetics. Test solubility in PBS and simulated gastric fluid .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups). Modify susceptible positions with fluorine to block oxidation .

Q. What reaction mechanisms govern the stability of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine under acidic/basic conditions?

  • Methodology :

  • Under acidic conditions, the pyridine nitrogen protonates, increasing susceptibility to nucleophilic attack. Monitor degradation via HPLC at pH 2–12 .
  • In basic media (pH > 10), dehalogenation may occur. Use ³⁵S radiolabeling to track bromide/chloride release .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar pyrazolo[3,4-b]pyridines?

  • Analysis :

  • Steric vs. electronic effects : For example, anti-inflammatory activity in 6-chloro-3-methyl derivatives vs. kinase inhibition in 7-azaindazole-chalcone hybrids arises from substituent positioning.
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 vs. JAK2) can alter IC₅₀ values. Standardize protocols using WHO guidelines .

Structure-Activity Relationship (SAR) Studies

Q. How can systematic modifications enhance the therapeutic potential of this compound?

  • Methodology :

  • Halogen replacement : Substitute bromine with iodine (via Finkelstein reaction) to modulate binding affinity. Compare X-ray structures with target proteins (e.g., kinases) .
  • Isobutyl chain optimization : Replace with cyclopropyl or PEGylated chains to balance lipophilicity and bioavailability. Use logP calculations and MD simulations .

Applications in Drug Discovery

Q. What preclinical models are suitable for evaluating this compound’s efficacy as a protein kinase inhibitor?

  • Methodology :

  • In vitro : Screen against recombinant kinases (e.g., EGFR, BRAF) using fluorescence polarization assays. Validate with ATP-competitive binding studies .
  • In vivo : Use xenograft models (e.g., A549 lung cancer) to assess tumor growth inhibition. Pair with PET imaging (¹⁸F-labeled analogs) for pharmacokinetic profiling .

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